![molecular formula C14H18FN B2939903 1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287285-11-2](/img/structure/B2939903.png)
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. The compound has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology.
Aplicaciones Científicas De Investigación
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been widely studied for its potential applications in scientific research. The compound has been used as a tool to study the cannabinoid receptor system, which plays a key role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to bind selectively to the CB1 and CB2 receptors, which are the two main cannabinoid receptors in the human body. The compound has also been used to study the effects of synthetic cannabinoids on the central nervous system, and its potential as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
Mecanismo De Acción
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine acts by binding to the CB1 and CB2 receptors in the brain and other parts of the body. The compound has been shown to have a high affinity for these receptors, and it produces effects that are similar to those of natural cannabinoids such as THC. This compound has been shown to activate the CB1 receptor more strongly than the CB2 receptor, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the body. The compound has been shown to produce psychoactive effects such as euphoria, relaxation, and altered perception of time and space. This compound has also been shown to produce cardiovascular effects such as increased heart rate and blood pressure, as well as respiratory effects such as bronchodilation and increased airway resistance. The compound has also been shown to produce effects on the gastrointestinal system, such as nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several advantages as a tool for scientific research. The compound is highly selective for the CB1 and CB2 receptors, which makes it a valuable tool for studying the cannabinoid receptor system. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, this compound also has several limitations. The compound is highly potent and produces psychoactive effects, which can make it difficult to use in certain types of experiments. This compound is also a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
Direcciones Futuras
For research on 1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine include the development of new synthetic cannabinoids, the study of long-term effects, and research on drug interactions.
Métodos De Síntesis
1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is synthesized by reacting 3-fluoro-5-methylbenzoic acid with 1-bicyclo[1.1.1]pentan-1-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with N-methylmethanamine to yield this compound. The synthesis of this compound has been described in detail in scientific literature, and the compound is commercially available for research purposes.
Propiedades
IUPAC Name |
1-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c1-10-3-11(5-12(15)4-10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVYMPDKRKVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

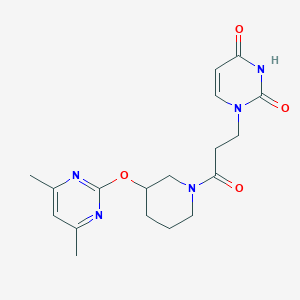
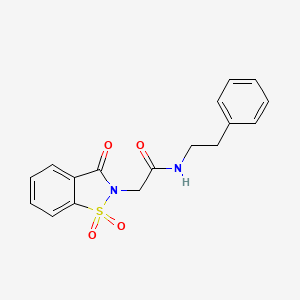
![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)
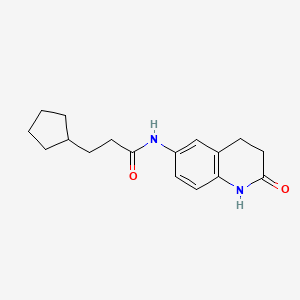
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)
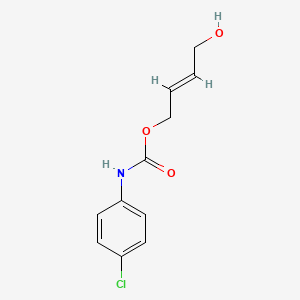
![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

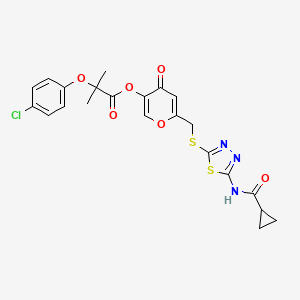
![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)
![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)
